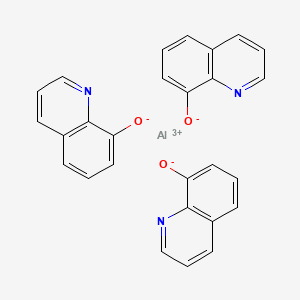
Aluminium tri(quinolin-8-olate)
Cat. No. B1204516
Key on ui cas rn:
24731-66-6
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06362339B1
Procedure details


Aluminum lactate, Al[CH3CH(OH)CO2]3, (10.0 g) and 8-hydroxyquinoline (16.0 g) were placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ethanol (150 mL, denatured) was added and the cream colored slurry was stirred magnetically. The flask was heated to reflux by means of an electric heating mantle and reflux was maintained for 17 hours. Upon initial heating, the cream colored slurry gradually became yellowish in color. The yellow color intensified as the reaction progressed and the reaction mixture remained heterogeneous throughout the reflux period. After cooling, the reaction mixture was filtered and the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether. The filter cake was air dried for 24 hours to give 14.9 g of tris(8-quinolinolato)aluminum as a bright yellow powder. The 1H-NMR spectrum of the powder matched that of a commercial sample of tris(8-quinolinolato)aluminum. The powder was dissolved in hot CHCl3 and filtered through a medium porosity glass frit. Addition of heptane and cooling to approximately 0° C. caused fine yellow needles of AlQ to precipitate from the yellow filtrate. the needles were collected by filtration, washed with petroleum ether, vacuum dried, and used to fabricate an electroluminescent lamp.

[Compound]
Name
Al[CH3CH(OH)CO2]3
Quantity
10 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C(C)O.[Al+3:7].C([O-])(=O)C(C)O.C([O-])(=O)C(C)O.[OH:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[C:30]=1[N:29]=[CH:28][CH:27]=[CH:26]2>C(O)C>[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[CH:23]1[CH:22]=[C:21]([O-:20])[C:30]2[N:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH:24]=1.[Al+3:7] |f:0.1.2.3,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
[Compound]
|
Name
|
Al[CH3CH(OH)CO2]3
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the cream colored slurry was stirred magnetically
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux by means of an electric heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained for 17 hours
|
|
Duration
|
17 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon initial heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
tris(8-quinolinolato)aluminum
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

